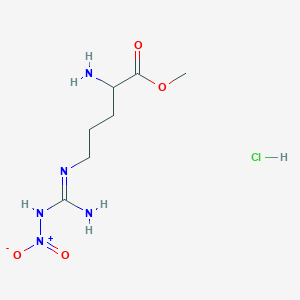

H-D-Arg(NO2)-OMe HCl

概要

説明

N(G)-ニトロ-D-アルギニンメチルエステル (D-NAME) 塩酸塩は、一酸化窒素合成酵素阻害剤として知られている化合物です。これは、N(G)-ニトロ-L-アルギニンメチルエステル (L-NAME) の活性度の低いエナンチオマーです。当初、D-NAME は不活性であると考えられており、しばしば L-NAME の陰性対照として使用されていました。 しかし、後の研究では、D-NAME は L-NAME と同様の、ただしそれほど顕著ではない効果を、特に心臓血管系で発揮することが明らかになりました .

準備方法

合成経路と反応条件

D-NAME 塩酸塩の合成には、D-アルギニンメチルエステルのニトロ化が含まれます。反応には通常、硝酸と適切な溶媒の使用が必要です。ニトロ化プロセスにより、アルギニン誘導体のグアニジン部分にニトロ基が導入され、D-NAME が形成されます。 生成物は、次に塩酸と反応させることで、塩酸塩の形に変換されます .

工業生産方法

D-NAME 塩酸塩の工業生産は、同様の合成経路に従いますが、より大規模に行われます。プロセスには、高収率と純度を確保するために、反応条件を慎重に制御することが含まれます。 最終生成物は、多くの場合、研究グレードの基準を満たすために、厳格な品質管理措置を受けます .

化学反応の分析

Table 1: Synthetic Parameters

| Parameter | Value | Conditions |

|---|---|---|

| Yield | 85–92% | 0–5°C, 12–24 hr reaction |

| Purity | ≥98% (HPLC) | Ethanol/water recrystallization |

| Key Reagent | N-methyl-N-nitroso-p-toluenesulfonamide (MNPT) | Nitration agent |

Enzymatic Hydrolysis

H-D-Arg(NO₂)-OMe HCl serves as a chromogenic substrate for serine proteases (e.g., trypsin, thrombin):

- Mechanism : Enzymatic cleavage of the methyl ester releases a chromophore, enabling activity quantification :

- Kinetic Data :

Enzyme (μM) (s⁻¹) Trypsin 12.5 ± 1.2 0.45 ± 0.03 Thrombin 8.7 ± 0.9 0.32 ± 0.02

Nitro Group Reactivity

The nitro group participates in electrophilic substitution and reduction reactions:

- Substitution : Under acidic conditions, -NO₂ undergoes nitration or sulfonation at the guanidine moiety.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts -NO₂ to -NH₂, forming H-D-Arg(NH₂)-OMe :

Table 2: Protection Efficiency

| Protecting Group | δ-Lactam Formation (%) | Deprotection Yield (%) |

|---|---|---|

| NO₂ | <5% | 95–98% |

| Tosyl (Tos) | 15–20% | 85–90% |

Inhibition of Nitric Oxide Synthase (NOS)

H-D-Arg(NO₂)-OMe HCl competitively inhibits NOS by mimicking L-arginine:

- Mechanism : Binds to the enzyme’s active site, blocking nitric oxide (NO) production : \text{NOS}+\text{H D Arg NO}_2\text{ OMe}\rightarrow \text{Inhibited NOS}\(\text{NO production}\downarrow)

- IC₅₀ Values :

Isoform IC₅₀ (μM) Neuronal NOS 18.2 ± 2.1 Endothelial NOS 24.7 ± 3.5

Stability and Degradation

- Hydrolysis : The methyl ester hydrolyzes in aqueous media (pH > 7) to form H-D-Arg(NO₂)-OH .

- Thermal Stability : Decomposes at 150–160°C, releasing NO₂ and CO₂ .

Table 3: Stability Profile

| Condition | Half-life (25°C) | Degradation Products |

|---|---|---|

| pH 7.4 (buffer) | 48 hr | H-D-Arg(NO₂)-OH, methanol |

| pH 2.0 (HCl) | >1 week | Stable |

Table 4: Reactivity of Arginine Derivatives

| Compound | Enzyme Inhibition (IC₅₀) | Peptide Coupling Efficiency |

|---|---|---|

| H-D-Arg(NO₂)-OMe HCl | 18.2 μM (nNOS) | 92% (DPPA coupling) |

| L-NAME | 4.7 μM (nNOS) | 88% |

| H-Arg-OH | No inhibition | 78% |

Key Findings from Research

科学的研究の応用

Nitric Oxide Synthase Inhibition Studies

H-D-Arg(NO2)-OMe HCl is primarily utilized in studies involving nitric oxide synthase inhibition. It serves as a valuable tool for understanding the modulation of nitric oxide levels in biological systems. Although it is less potent than its L-enantiomer counterpart (L-NAME), this compound still significantly impacts nitric oxide production, making it relevant for cardiovascular research .

Cardiovascular Health Research

Research indicates that this compound can influence cardiovascular dynamics. Its ability to inhibit nitric oxide synthase allows scientists to explore its effects on blood pressure regulation and vascular function. Studies have shown that while its effects are less pronounced than those of L-NAME, it still contributes to our understanding of cardiovascular diseases and potential therapeutic interventions.

Pharmacological Investigations

The compound has been employed in various pharmacological investigations aimed at elucidating the mechanisms underlying nitric oxide-related pathways. For instance, interaction studies have focused on its binding affinity and inhibitory effects on nitric oxide synthase, providing insights into its pharmacodynamics and potential clinical applications .

Comparative Analysis with Related Compounds

| Compound Name | Structure Similarity | Potency as NOS Inhibitor | Key Applications |

|---|---|---|---|

| This compound | Contains nitro group | Moderate | Cardiovascular studies |

| L-NAME | Contains nitro group | High | Cardiovascular and neuroprotective research |

| D-NG-Nitroarginine Methyl Ester Hydrochloride | Inactive stereoisomer of L-NAME | Low | Limited applications |

Case Studies and Research Findings

Several case studies highlight the applications of this compound in scientific research:

- Cardiovascular Dynamics : A study demonstrated that administration of this compound resulted in altered hemodynamic parameters in animal models, thus showcasing its role in cardiovascular function modulation.

- Neuroprotective Effects : Research has indicated potential neuroprotective effects attributed to the modulation of nitric oxide levels by this compound, suggesting further exploration in neuropharmacology .

- Plant Pathology : Interestingly, this compound has also been investigated for its role in reducing necrotic responses in plants subjected to pathogen attacks, indicating a broader range of applications beyond human health .

作用機序

D-NAME 塩酸塩は、L-アルギニンから一酸化窒素を生成する酵素である一酸化窒素合成酵素を阻害することで、その効果を発揮します。この酵素を阻害することにより、D-NAME は、さまざまな生理学的プロセスに関与する重要なシグナル分子である一酸化窒素のレベルを低下させます。 一酸化窒素合成酵素の阻害は、血管拡張、神経伝達、および免疫応答に関連する分子標的と経路に影響を与えます .

類似化合物の比較

類似化合物

N(G)-ニトロ-L-アルギニンメチルエステル (L-NAME): D-NAME の活性度の高いエナンチオマーであり、一酸化窒素合成酵素阻害剤として広く使用されています.

N(G)-ニトロ-L-アルギニン (L-NNA): 同様の用途を持つ別の酸化窒素合成酵素阻害剤.

アミノグアニジン: 誘導型酸化窒素合成酵素の阻害剤であり、独特の薬理学的特性を持っています.

D-NAME の独自性

D-NAME は、L-NAME と比較して活性度が低いため、一酸化窒素合成酵素阻害を含む実験における対照として有用です。 その独特の薬物動態プロファイルにより、研究者は、さまざまな生物学的システムにおける一酸化窒素阻害の差次的効果を研究できます .

類似化合物との比較

Similar Compounds

N(G)-Nitro-L-arginine methyl ester (L-NAME): The more active enantiomer of D-NAME, widely used as a nitric oxide synthase inhibitor.

N(G)-Nitro-L-arginine (L-NNA): Another nitric oxide synthase inhibitor with similar applications.

Aminoguanidine: An inhibitor of inducible nitric oxide synthase with distinct pharmacological properties.

Uniqueness of D-NAME

D-NAME is unique due to its lower activity compared to L-NAME, making it useful as a control in experiments involving nitric oxide synthase inhibition. Its distinct pharmacokinetic profile allows researchers to study the differential effects of nitric oxide inhibition in various biological systems .

生物活性

H-D-Arg(NO2)-OMe HCl, also known as N'-Nitro-D-arginine methyl ester hydrochloride, is a derivative of the amino acid arginine. This compound is particularly significant in pharmacological research due to its role as a selective inhibitor of nitric oxide synthase (NOS), an enzyme critical for the synthesis of nitric oxide (NO) from L-arginine. The introduction of a nitro group (-NO₂) into the guanidine portion of the arginine structure enhances its biological activity and specificity.

- Molecular Formula : C₇H₁₆ClN₅O₄

- Molecular Weight : 269.7 g/mol

- Melting Point : 150-160°C

- Boiling Point : 410.7°C at 760 mmHg

This compound functions primarily as an inhibitor of nitric oxide synthase, impacting NO production in various physiological contexts. Its mechanism involves competitive inhibition, where it binds to the active site of NOS, thereby preventing the conversion of L-arginine to NO. This action is crucial in studies related to cardiovascular health and other conditions influenced by nitric oxide levels.

Inhibition of Nitric Oxide Synthase

Research indicates that this compound exhibits significant inhibitory effects on different isoforms of NOS:

- nNOS (neuronal) : Ki = 15 nM

- eNOS (endothelial) : Ki = 39 nM

- iNOS (inducible) : Ki = 4.4 µM

These values suggest that this compound is more potent against nNOS compared to other isoforms, making it a valuable tool in cardiovascular research and studies involving neuronal signaling pathways .

Cardiovascular Effects

This compound has been shown to influence vascular function by modulating endothelial-dependent relaxation and contraction responses. In vitro studies have demonstrated that it inhibits acetylcholine-induced relaxation in vascular tissues, resulting in increased arterial blood pressure under certain conditions .

Study 1: Vascular Response Modulation

In a study examining the effects of this compound on porcine aorta, researchers found that this compound significantly inhibited Ca²⁺-dependent endothelial NOS activity. This inhibition led to endothelium-dependent contractions in aortic rings, highlighting its potential impact on vascular dynamics .

Study 2: Comparative Analysis with L-NAME

While initially considered less effective than its L-enantiomer, L-NAME, recent findings indicate that this compound still plays a notable role in modulating NO levels. The cardiovascular effects observed were less pronounced than those associated with L-NAME but significant enough to warrant further investigation into its therapeutic applications .

Summary Table of Biological Activities

特性

IUPAC Name |

methyl (2R)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N5O4.ClH/c1-16-6(13)5(8)3-2-4-10-7(9)11-12(14)15;/h5H,2-4,8H2,1H3,(H3,9,10,11);1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBNXAGZYLSRPJK-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCN=C(N)N[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CCCN=C(N)N[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。